REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[Li]CCCC.CC([O-])(C)C.[K+].[CH2:22]([O:24][C:25](=O)[O:26]CC)[CH3:23]>CCOCC>[NH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:2]1[CH2:1][C:25]([O:24][CH2:22][CH3:23])=[O:26] |f:2.3|
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
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Smiles
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CC=1NC2=CC=CC=C2C1
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Name
|
|
Quantity
|
24.4 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
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26 mL
|
Type
|
reactant
|
Smiles
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CC(C)(C)[O-].[K+]
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Name
|
|
Quantity
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130 mL
|
Type
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solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
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3.15 mL
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Type
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reactant
|
Smiles
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C(C)OC(OCC)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 1 h the reaction was quenched with water
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
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WASH
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Details
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the organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=CC=C12)CC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |